molecular formula C28H23BrCl2N2O4S B2414114 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-bromophenyl)acetamide CAS No. 338961-83-4

2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-bromophenyl)acetamide

Cat. No.: B2414114
CAS No.: 338961-83-4
M. Wt: 634.37
InChI Key: KYZPDKIOXYOTPT-UHFFFAOYSA-N
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Description

2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-bromophenyl)acetamide is a complex organic molecule, recognized for its unique structural features and potential applications in various fields of science and industry. This compound is notable for its sulfonyl and anilino functional groups, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Benzyloxy Aniline Derivative Synthesis: : The synthesis starts with the preparation of 5-(benzyloxy)-2,4-dichloroaniline, achieved through nucleophilic substitution reactions involving appropriate aniline and benzyl halide precursors under basic conditions.

  • Sulfonylation: : The benzyloxy aniline derivative undergoes sulfonylation with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine, yielding the sulfonylated product.

  • Acetamide Formation: : The sulfonylated intermediate is then reacted with 4-bromoaniline and chloroacetyl chloride, involving standard acetamide formation protocols under acidic or basic conditions, depending on the specific requirements of the reaction environment.

Industrial Production Methods

  • Industrial synthesis typically involves large-scale batch processes where precise control over reaction conditions such as temperature, pH, and reactant concentration is maintained to ensure high yield and purity of the final product. Continuous flow methods might also be utilized for efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction of the nitro groups, if present, to amines is another reaction pathway.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C) or using lithium aluminum hydride (LiAlH4).

  • Substitution: : Various halides or nucleophiles under acidic or basic conditions.

Major Products

  • Oxidation: : Aldehyde, carboxylic acid derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Different substituted aromatic compounds based on the nucleophile or electrophile involved.

Scientific Research Applications

Chemistry

  • Used as a model compound to study reaction mechanisms and kinetics due to its well-defined structure and reactivity.

Biology

  • Potential application in biochemical assays to understand enzyme-substrate interactions and inhibitor design.

Medicine

  • Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

  • Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Industry

  • Utilized in the synthesis of advanced materials and chemical intermediates.

  • Potential use in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

  • Enzyme Inhibition: : It may inhibit key enzymes by binding to their active sites, thereby blocking substrate access.

  • Receptor Modulation: : The compound can modulate receptor activities, influencing cellular signaling pathways.

  • Pathways Involved: : Pathways related to inflammation, cell cycle regulation, and apoptosis may be affected.

Comparison with Similar Compounds

Similar compounds include other sulfonyl and anilino derivatives, such as:

  • N-{2-(benzyloxy)-5-chlorophenyl}-N-(4-bromophenyl)acetamide

  • N-(4-bromophenyl)-2-{5-(phenylsulfonyl)-2,4-dichlorophenyl}acetamide

Uniqueness

  • The presence of both sulfonyl and anilino groups in conjunction with benzyloxy and dichloro substituents makes the compound distinctive in its reactivity and potential biological activities.

  • Comparatively, the substituted positions on the aromatic rings and the specific functional groups present distinguish it from other similar compounds, providing unique binding affinities and reaction pathways.

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Biological Activity

The compound 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-bromophenyl)acetamide is a complex organic molecule notable for its diverse functional groups, including a sulfonamide and dichloro substituents. This structural complexity suggests significant potential for biological activity, particularly in medicinal chemistry.

  • Molecular Formula : C28H22Cl4N2O4S
  • Molecular Weight : Approximately 624.36 g/mol
  • CAS Number : 338961-84-5

The presence of multiple chlorinated phenyl groups indicates potential interactions with biological targets, which may include enzymes and receptors involved in various disease processes .

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit promising antimicrobial properties. For instance, derivatives synthesized from related sulfonamide compounds have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The evaluation methods typically include turbidimetric assays to determine the Minimum Inhibitory Concentration (MIC) .

Compound Target Organism Activity
Compound AStaphylococcus aureusSignificant inhibition at low concentrations
Compound BEscherichia coliModerate activity observed

In vitro studies have indicated that certain derivatives of the compound under consideration also exhibit notable antifungal activity, suggesting a broad spectrum of antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays, including the Sulforhodamine B (SRB) assay against human breast adenocarcinoma cell lines (MCF7). Results indicated that certain derivatives demonstrated significant cytotoxic effects, with some compounds showing IC50 values in the micromolar range .

Compound Cell Line IC50 (µM)
Compound CMCF715
Compound DMCF720

Molecular docking studies have further elucidated the binding modes of these compounds to specific cancer targets, enhancing our understanding of their mechanism of action .

Mechanistic Insights

The biological activity of this compound is likely influenced by its ability to interact with various biological pathways. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, while the dichloro and benzyloxy substituents may enhance lipophilicity and membrane permeability, facilitating cellular uptake .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several synthesized derivatives against common pathogens. The results showed that derivatives with similar structural features exhibited varying degrees of effectiveness, highlighting the importance of specific functional groups in enhancing biological activity.
  • Anticancer Screening : In another study focused on anticancer properties, several derivatives were tested against different cancer cell lines. The most active compounds were identified through a series of in vitro assays, demonstrating significant promise for further development as therapeutic agents.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23BrCl2N2O4S/c1-19-7-13-23(14-8-19)38(35,36)33(17-28(34)32-22-11-9-21(29)10-12-22)26-16-27(25(31)15-24(26)30)37-18-20-5-3-2-4-6-20/h2-16H,17-18H2,1H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZPDKIOXYOTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Br)C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23BrCl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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